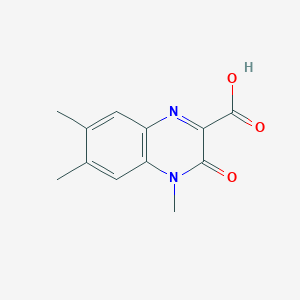

4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Description

Chemical Nomenclature and Structural Identification

This compound represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 1214-95-5, providing a unique identifier for this specific molecular entity within the vast chemical literature. The systematic name reflects the precise positioning of functional groups and substituents on the quinoxaline core structure, with the numerical prefixes indicating the exact locations of three methyl groups at positions 4, 6, and 7, an oxo group at position 3, and a carboxylic acid functionality at position 2.

The molecular formula of this compound is established as C₁₂H₁₂N₂O₃, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms in its structure. This composition yields a molecular weight of 232.24 grams per mole, positioning it within the range typical for pharmaceutical intermediates and bioactive compounds. The MDL number MFCD15732444 serves as an additional cataloging identifier for this compound in chemical databases and research applications.

The structural foundation of this compound consists of a quinoxaline nucleus, which itself is formed by the fusion of a benzene ring with a pyrazine ring. This bicyclic aromatic system provides the fundamental framework upon which the various substituents are positioned. The presence of the dihydro designation indicates partial saturation of the quinoxaline ring system, specifically affecting the ring containing the oxo functionality at position 3.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Weight | 232.24 g/mol | |

| CAS Registry Number | 1214-95-5 | |

| MDL Number | MFCD15732444 |

The carboxylic acid functional group at position 2 contributes significantly to the compound's chemical reactivity and potential for hydrogen bonding interactions. This functionality, combined with the ketone group at position 3, creates a pattern of electron-withdrawing groups that influences the overall electronic distribution within the molecule. The three methyl substituents at positions 4, 6, and 7 provide steric bulk and electron-donating effects that modify both the physical properties and chemical behavior of the compound compared to unsubstituted quinoxaline derivatives.

Historical Context in Quinoxaline Derivative Research

The development of quinoxaline chemistry has deep historical roots that extend back to the early twentieth century, with systematic investigations into substituted quinoxaline derivatives gaining momentum in the mid-1900s. A landmark publication in the Journal of the American Chemical Society in 1947 by Wellman and Tishler specifically addressed the synthesis and characterization of 3,4-dihydro-3-keto-4,6,7-trimethyl-2-quinoxalinecarboxylic acid, establishing early precedent for the systematic study of methylated quinoxaline carboxylic acids. This early work represented a crucial foundation for understanding the synthetic pathways and chemical properties of highly substituted quinoxaline derivatives.

The historical trajectory of quinoxaline research has been driven by the recognition of these compounds as privileged scaffolds in medicinal chemistry. Early investigations revealed that quinoxaline derivatives possessed diverse pharmacological activities, including antimicrobial, antifungal, and antitumor properties. This broad spectrum of biological activities prompted extensive research into structure-activity relationships, leading to the systematic exploration of various substitution patterns on the quinoxaline core.

The specific interest in trimethyl-substituted quinoxaline carboxylic acids emerged from observations that methyl substituents could significantly modify the biological activity and pharmacokinetic properties of parent quinoxaline compounds. Research efforts in the latter half of the twentieth century focused on optimizing substitution patterns to enhance specific biological activities while maintaining favorable chemical stability and synthetic accessibility. The carboxylic acid functionality at position 2 became particularly important as it provided opportunities for further chemical modification through esterification, amidation, and other derivatization reactions.

Contemporary research has built upon these historical foundations, employing advanced synthetic methodologies and computational approaches to design and optimize quinoxaline derivatives for specific therapeutic applications. The evolution from early synthetic studies to modern drug discovery efforts demonstrates the enduring importance of quinoxaline chemistry in pharmaceutical research.

Significance in Heterocyclic Chemistry and Drug Discovery

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry and modern drug discovery initiatives. The compound serves as a representative example of how systematic substitution of heterocyclic scaffolds can yield molecules with enhanced biological activity and improved pharmaceutical properties. The quinoxaline core structure, classified as a nitrogen-containing six-membered heterocycle with two nitrogen atoms positioned in a 1,4-relationship, provides a rigid aromatic framework that is conducive to specific molecular interactions with biological targets.

The significance of this compound in drug discovery efforts stems from the well-established pharmaceutical potential of quinoxaline derivatives. Research has demonstrated that quinoxaline-based compounds exhibit diverse pharmacological activities, including antibacterial, antifungal, antimicrobial, antitumor, anti-inflammatory, and antiviral properties. The specific substitution pattern present in this compound contributes to its potential as a lead compound for pharmaceutical development.

The compound functions as a key intermediate in the synthesis of biologically active molecules, particularly serving as a precursor for riboflavin analogs and other vitamin derivatives. This role highlights the importance of substituted quinoxaline carboxylic acids in the preparation of compounds with nutritional and therapeutic significance. The presence of multiple methyl groups and the carboxylic acid functionality provides numerous opportunities for chemical modification, allowing medicinal chemists to fine-tune the properties of derived compounds for specific therapeutic applications.

In the context of heterocyclic chemistry, this compound demonstrates the principle that systematic structural modification of heterocyclic cores can lead to compounds with enhanced selectivity and potency. The compound's structure incorporates multiple pharmacophoric elements, including hydrogen bond donors and acceptors, aromatic character, and strategic positioning of electron-donating and electron-withdrawing groups.

The synthetic accessibility of this compound through established quinoxaline synthesis methodologies makes it an attractive target for pharmaceutical research. Standard synthetic approaches typically involve the condensation of appropriately substituted ortho-phenylenediamine derivatives with dicarbonyl compounds, followed by cyclization and functional group manipulation. The availability of the compound through commercial suppliers further supports its utilization in drug discovery programs.

Contemporary drug discovery efforts increasingly recognize the value of heterocyclic compounds as privileged scaffolds that can access diverse regions of chemical space while maintaining drug-like properties. The quinoxaline framework exemplified by this compound provides an optimal balance of structural complexity, synthetic tractability, and biological relevance that positions such compounds at the forefront of modern pharmaceutical research initiatives.

Propriétés

IUPAC Name |

4,6,7-trimethyl-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-6-4-8-9(5-7(6)2)14(3)11(15)10(13-8)12(16)17/h4-5H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXBRGNJMILINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS No. 1214-95-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 232.24 g/mol. The structure features a quinoxaline core with various substituents that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds related to quinoxaline derivatives exhibit antimicrobial activity. A study highlighted the effectiveness of similar quinoxaline derivatives against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study demonstrated that quinoxaline compounds could inhibit cell proliferation in breast cancer cell lines by modulating the expression of apoptosis-related genes .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that lead to alterations in metabolic pathways. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in DNA replication or protein synthesis .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of quinoxaline derivatives included this compound. The study reported that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics .

Case Study 2: Anticancer Potential

In a separate study focusing on anticancer properties, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Research Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition against Gram-positive and Gram-negative bacteria; MIC comparable to antibiotics. |

| Study 2 | Anticancer | Dose-dependent decrease in cell viability in MCF-7 and HeLa cell lines; increased apoptotic markers observed. |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Quinoxaline derivatives have been extensively studied for their pharmacological properties. The 4,6,7-trimethyl variant has shown promise in several therapeutic areas:

Antimicrobial Activity

Studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, research has demonstrated that modifications at the 2-carboxylic acid position can enhance activity against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid | Moderate against E. coli | |

| Quinoxaline Derivative A | High against S. aureus |

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Organic Synthesis Applications

The unique structure of this compound makes it a valuable building block in organic synthesis.

Photoredox Catalysis

Recent advancements in synthetic methodologies have employed this compound in photoredox catalysis to facilitate radical coupling reactions. This method allows for the efficient formation of complex molecules with high selectivity.

Case Study: Radical Coupling Reaction

A study demonstrated the use of photoredox catalysis involving this compound to couple with thiazolidine derivatives:

Structural Characterization and Mechanistic Insights

Understanding the structural attributes and reaction mechanisms of this compound is crucial for optimizing its applications.

Characterization Techniques

Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the molecular structure of this compound.

Example Data:

| Technique | Findings |

|---|---|

| NMR | Chemical shifts consistent with proposed structure |

| X-ray Crystallography | Confirmed planar structure with specific bond angles |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Structural Modifications and Substituent Effects

The table below summarizes critical differences between 4,6,7-trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid and its analogues:

Key Observations:

- Methyl vs. In contrast, chloro substituents (e.g., 7-Cl or 8-Cl) improve electrophilicity, aiding in covalent binding to biological targets .

- Methoxy Groups : Methoxy substituents (e.g., 6,7-dimethoxy) enhance solubility via hydrogen bonding, as seen in the compound from (264.24 g/mol), compared to the more hydrophobic trimethyl derivative.

- Steric Effects: The 4-methyl group in this compound may hinder rotational freedom, affecting binding to enzymatic pockets compared to smaller substituents like hydrogen or hydroxyl groups .

Physicochemical and Environmental Properties

- Solubility: The trimethyl derivative is predicted to have low water solubility (<100 mg/L) due to its nonpolar substituents, contrasting with 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, which exhibits moderate solubility (497.2 mg/L at 25°C) owing to its polar methoxyphenyl group . Methoxy-substituted analogues (e.g., 6,7-dimethoxy) show intermediate solubility, balancing hydrophilicity and steric bulk .

- Environmental Fate: Methylated derivatives like the trimethyl compound are likely to exhibit high soil adsorption (log P ~1.5–2.0), increasing persistence in organic matter.

Méthodes De Préparation

Procedure:

- Starting materials: 2,3-Diaminobenzene derivatives and methyl ketones or 2-oxo acids.

- Reaction conditions: Acidic or basic catalysis under reflux conditions.

- Outcome: Formation of the quinoxaline ring via cyclization and dehydration steps.

- The methyl groups at positions 4, 6, and 7 are introduced either by starting with appropriately substituted diamines or via subsequent methylation steps.

Methylation of Quinoxaline Intermediates

The methyl groups at positions 4, 6, and 7 are typically introduced through electrophilic methylation using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base.

Procedure:

- Intermediate preparation: Synthesize the quinoxaline core first.

- Methylation step: Treat with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile.

- Reaction conditions: Reflux or room temperature, depending on reactivity.

- Methylation efficiency and regioselectivity depend on the electronic properties of the intermediate and the reaction conditions.

Oxidation to the Keto-Functional Group

The oxidation of the dihydroquinoxaline to the corresponding quinoxaline-3-one is achieved using oxidizing agents such as potassium permanganate, ceric ammonium nitrate, or hypervalent iodine reagents.

Procedure:

- Oxidant addition: Add oxidizing agent to the dihydroquinoxaline under controlled temperature.

- Reaction conditions: Typically performed at room temperature or slightly elevated temperatures.

- Outcome: Formation of the keto group at position 3, yielding the desired compound.

- The oxidation step must be carefully monitored to prevent over-oxidation or degradation of the aromatic system.

The introduction of the carboxylic acid group at position 2 can be achieved via several methods:

- Directed lithiation: Lithiation at the 2-position followed by carbonation.

- Carboxylation of halogenated intermediates: Using halogenated quinoxaline derivatives and carbonation with CO₂.

Procedure:

- Lithiation: Treat the precursor with n-butyllithium at low temperature, then bubble CO₂ through the mixture.

- Work-up: Acidify to obtain the carboxylic acid.

- Lithiation-carboxylation provides regioselectivity but requires strict control of reaction conditions to avoid side reactions.

Final Purification and Characterization

The synthesized compound is purified via column chromatography, recrystallization, or preparative HPLC. Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Preparation Methods

Research Findings and Notes:

- The synthesis of 4,6,7-trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is optimized by sequential methylation and oxidation steps, with careful control of reaction conditions to ensure regioselectivity.

- Recent advancements include photoredox catalysis for functionalization, which offers milder conditions and higher selectivity, especially for introducing substituents at specific positions on the quinoxaline ring.

- The oxidation step is critical for converting dihydroquinoxaline intermediates into the keto form, which is essential for biological activity and further derivatization.

Q & A

Q. What spectroscopic methods are recommended for characterizing 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, and how do functional groups influence spectral interpretation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to identify proton and carbon environments. The oxo group (C=O) at position 3 and the carboxylic acid (-COOH) at position 2 produce distinct deshielding effects, observable as downfield shifts (e.g., carboxylic protons typically appear at δ 10–13 ppm in -NMR) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. The methyl groups at positions 4, 6, and 7 contribute to characteristic fragmentation pathways .

- Infrared (IR) Spectroscopy: The carbonyl stretch (C=O) from the oxo and carboxylic acid groups appears near 1700–1750 cm, aiding in functional group identification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation: Ensure adequate airflow in workspaces, particularly during synthesis or purification steps where aerosols may form .

- Emergency Measures: Maintain access to eye wash stations and safety showers. For spills, use inert absorbents (e.g., sand) and avoid environmental release .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

Q. Which chromatographic techniques are suitable for purity analysis?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) for optimal resolution. Monitor at 254 nm for quinoxaline absorbance .

- Thin-Layer Chromatography (TLC): Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress. Visualize under UV light (254 nm) .

Advanced Research Questions

Q. How can synthesis of derivatives be optimized to improve yield and purity?

Methodological Answer:

- Reaction Optimization: Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity. For example, achieved 82.4% yield for a quinoline-carboxylic acid derivative via controlled heating and catalyst selection .

- Purification Strategies: Employ gradient flash chromatography or recrystallization from ethanol/water mixtures to isolate pure products. Monitor intermediates by LC-MS to avoid side reactions .

Q. What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?

Methodological Answer:

- Standardized Assays: Replicate studies using consistent cell lines (e.g., RAW264.7 macrophages for anti-inflammatory activity) and control for variables like solvent effects .

- Meta-Analysis: Compare structural variations (e.g., substituent positions) across studies. For instance, demonstrated that alkoxy group modifications at position 8 significantly alter bioactivity .

Q. How can computational modeling predict reactivity or bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., the oxo group’s electrophilicity) .

- Molecular Docking: Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Align results with experimental SAR data from to validate predictions .

Q. How are structure-activity relationships (SAR) established for quinoxaline core modifications?

Methodological Answer:

- Systematic Substitution: Synthesize analogs with variations at positions 4, 6, and 7. For example, substituted methoxy groups to assess anti-inflammatory potency .

- Biological Screening: Test derivatives in dose-response assays (e.g., IC determination in enzyme inhibition studies). Correlate substituent electronegativity or steric bulk with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.